
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound featuring a thiophene ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2,3-dihydrothiophene with 3,4-dihydronaphthalen-1(2H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge between the two rings. The reaction conditions may include:
Temperature: Typically conducted at elevated temperatures to ensure complete reaction.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: shares similarities with other thiophene and naphthalene derivatives, such as:
Uniqueness
- Structural Features : The unique fusion of thiophene and naphthalene rings with a methylene bridge sets it apart from other compounds.
- Reactivity : Its specific reactivity patterns in oxidation, reduction, and substitution reactions make it distinct.
- Applications : Its potential applications in various fields, including medicinal chemistry and materials science, highlight its uniqueness.
Propriétés
Formule moléculaire |
C15H14OS |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(2E)-2-(2,3-dihydrothiophen-3-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11H,5-6,10H2/b13-9+ |
Clé InChI |
GWCSWJGNIWMICQ-UKTHLTGXSA-N |
SMILES isomérique |
C1C/C(=C\C2CSC=C2)/C(=O)C3=CC=CC=C31 |
SMILES canonique |
C1CC(=CC2CSC=C2)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


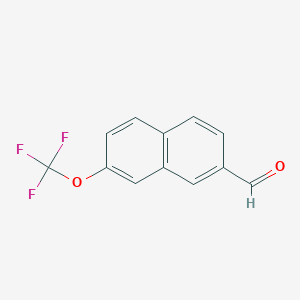


![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
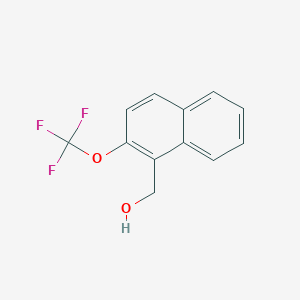
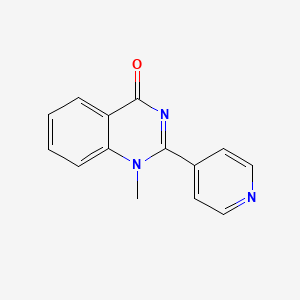
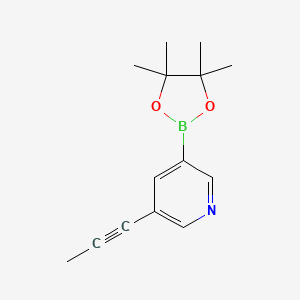
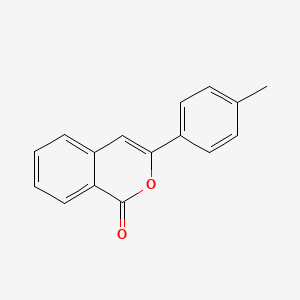

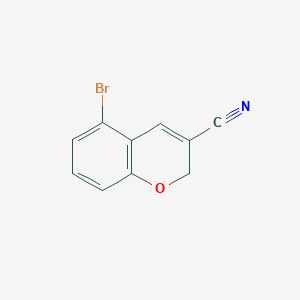
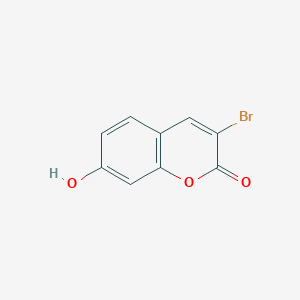
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)


